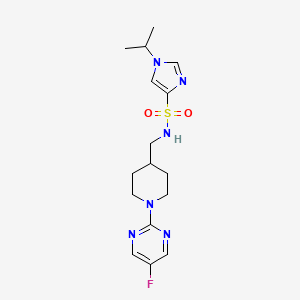

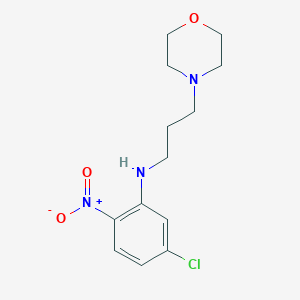

(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine” is a chemical compound with the CAS Number: 330177-70-3 . Its molecular weight is 299.76 . The IUPAC name for this compound is 5-chloro-N-[3-(4-morpholinyl)propyl]-2-nitroaniline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18ClN3O3/c14-11-2-3-13(17(18)19)12(10-11)15-4-1-5-16-6-8-20-9-7-16/h2-3,10,15H,1,4-9H2 . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用

Complex Formation with Carbon Tetrachloride

A study by V. Khrustalev et al. (1998) explored the formation of a stable complex between a compound structurally similar to (5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine and carbon tetrachloride. The interaction was characterized using X-ray structural study and quantum-chemical calculations, indicating van der Waals character of the associate.

Kinetics and Mechanisms of Reactions with Alicyclic Amines

Research by E. Castro et al. (2001) delved into the kinetics and mechanisms of reactions involving a series of thionocarbonates with secondary alicyclic amines. The study, conducted in ethanol-water, revealed insights into the reaction kinetics and proposed mechanisms involving zwitterionic and anionic intermediates.

Nucleophilic Substitutions at the Pyridine Ring

Ezzat A. Hamed's 1997 study (Hamed, 1997) focused on the kinetics of reactions between chloro-nitropyridines and amines like morpholine. The research analyzed the effect of steric hindrance and quinonoid structure stability on substitution reactions, providing a deeper understanding of the reactivity of nitro-substituted compounds.

Catalytic Six-Membered Cyclic Transition State in Aminolysis

A study by I. Um et al. (2015) reported on the kinetics of reactions involving 4-nitrophenyl 3,5-dinitrobenzoate and cyclic secondary amines like morpholine. The research highlighted a catalytic six-membered cyclic transition state in these reactions, providing insights into the complex mechanisms of aminolysis involving nitro-substituted compounds.

Synthesis of Gefitinib

In the synthesis of Gefitinib, a study by Bo Jin et al. (2005) used a compound structurally similar to this compound. This research provides an example of the practical application of such compounds in pharmaceutical synthesis.

Synthesis of Quinazoline Derivatives

A study by V. F. Sedova and O. P. Shkurko (1995) explored the synthesis of quinazoline derivatives, involving reactions with chloro-nitrophenyl compounds. This research highlights the utility of nitro-substituted phenyl compounds in heterocyclic chemistry.

特性

IUPAC Name |

5-chloro-N-(3-morpholin-4-ylpropyl)-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c14-11-2-3-13(17(18)19)12(10-11)15-4-1-5-16-6-8-20-9-7-16/h2-3,10,15H,1,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISTVZNJYFHDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-ethyl 6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)-5-methoxy-2-methylbenzofuran-3-carboxylate](/img/structure/B2440180.png)

![N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/no-structure.png)

![2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide](/img/structure/B2440189.png)

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2440193.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2440197.png)

![3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2440199.png)